

An In-depth Technical Guide to 5-ROX-SE: Excitation and Emission Spectra

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Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B1493965

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5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**) is a fluorescent dye widely utilized in biological research for labeling molecules of interest. As a member of the rhodamine family of dyes, it exhibits bright fluorescence and favorable photophysical properties, making it a valuable tool for various applications, including DNA sequencing, fluorescence resonance energy transfer (FRET), and fluorescence quenching applications.^{[1][2][3][4][5]} This guide provides a comprehensive overview of the spectral properties of **5-ROX-SE**, detailed experimental protocols for its use, and visualizations of key processes.

Spectral Properties of 5-ROX

The spectral characteristics of 5-ROX are critical for designing experiments and selecting appropriate filter sets for fluorescence microscopy and spectroscopy. The succinimidyl ester (SE) group is amine-reactive and does not significantly alter the spectral properties of the core 5-ROX fluorophore after conjugation.^[6] The quantitative spectral data for 5-ROX are summarized in the table below.

Property	Value	Solvent/Conditions	Source
Excitation Maximum (λ_{ex})	568 nm	Methanol	[6]
570 nm	-	[1][3][7]	
575 nm	-	[8][9]	
578 nm	-	[10][11]	
580 nm	Aqueous Buffer	[12][13]	
Emission Maximum (λ_{em})	591 nm	-	[3][7]
595 nm	Methanol	[6]	
600 nm	Methanol	[8]	
602 nm	-	[1][9]	
604 nm	Aqueous Buffer	[10][11][12]	
Molar Extinction Coefficient (ϵ)	82,000 $\text{cm}^{-1}\text{M}^{-1}$	-	[10]
93,000 $\text{cm}^{-1}\text{M}^{-1}$	-	[3][7]	
Fluorescence Quantum Yield (Φ)	0.94	Aqueous Buffer	
1.0	-	[7]	

Experimental Protocols

Protocol for Labeling Proteins with 5-ROX-SE

This protocol describes the general procedure for covalently labeling proteins or other molecules containing primary amine groups with **5-ROX-SE**.

Materials:

- **5-ROX-SE**

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Protein or amine-containing molecule of interest
- Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-9.0
- Purification column (e.g., gel filtration, dialysis) to remove unconjugated dye

Procedure:

- Prepare Stock Solution: Dissolve **5-ROX-SE** in anhydrous DMSO or DMF to a concentration of 1-10 mM.^[1] Store this stock solution at -20°C, protected from light.^{[1][6][8]}
- Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer. The optimal pH for the labeling reaction is between 7.2 and 9.0, as this range favors the reaction of the succinimidyl ester with primary amines while minimizing hydrolysis of the ester.^{[1][14][15][16][17]}
- Labeling Reaction:
 - Add the **5-ROX-SE** stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point is often a 10- to 20-fold molar excess of the dye.
 - Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or overnight at 4°C, with gentle stirring and protected from light.^[1]
- Purification: After the incubation period, separate the labeled protein from the unreacted dye. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of a **5-ROX-SE** conjugate using a spectrofluorometer.

Materials:

- **5-ROX-SE** labeled molecule (purified)
- Appropriate buffer (e.g., PBS)
- Quartz cuvette
- Spectrofluorometer

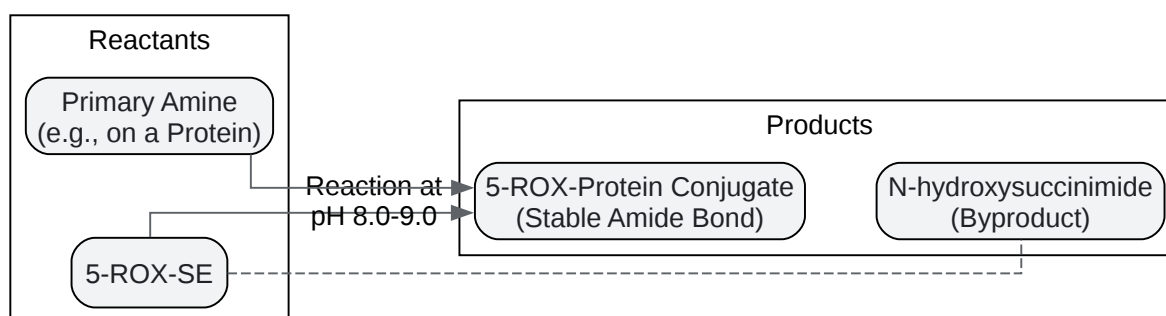
Procedure:

- Sample Preparation: Dilute the purified **5-ROX-SE** conjugate in the desired buffer to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
- Emission Spectrum Measurement:
 - Set the spectrofluorometer's excitation wavelength to the known maximum for 5-ROX (e.g., 570 nm).
 - Scan a range of emission wavelengths, typically starting from about 10-20 nm above the excitation wavelength to approximately 750 nm (e.g., 580 nm to 750 nm).
 - The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_{em}).
- Excitation Spectrum Measurement:
 - Set the spectrofluorometer's emission wavelength to the determined maximum (e.g., 602 nm).
 - Scan a range of excitation wavelengths, typically from around 450 nm up to the emission wavelength (e.g., 450 nm to 600 nm).
 - The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_{ex}).
- Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the excitation and emission spectra.

Visualizations

Chemical Reaction of 5-ROX-SE with a Primary Amine

The core of **5-ROX-SE**'s utility is its ability to react with primary amines on biomolecules. The succinimidyl ester (SE) group is an excellent leaving group, allowing for the formation of a stable amide bond between the dye and the target molecule.^{[14][15][16]}

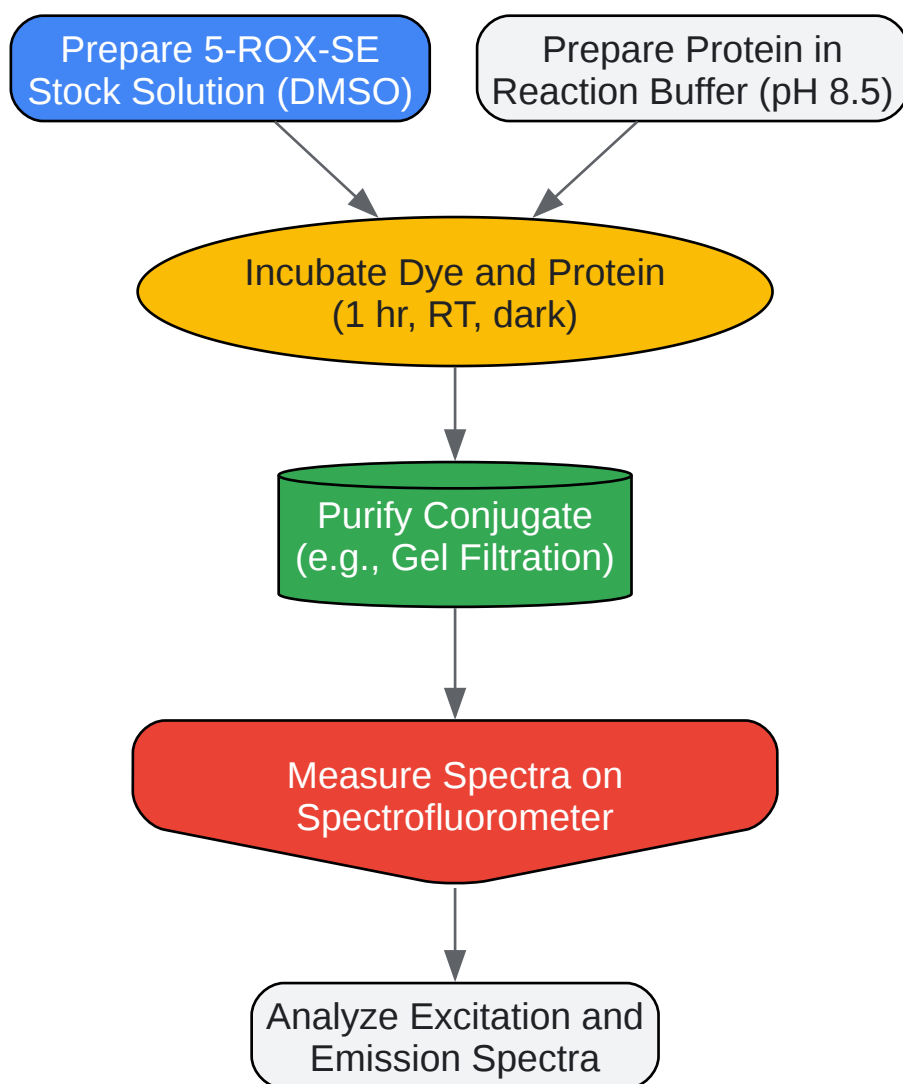


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Mechanism of **5-ROX-SE** conjugation to a primary amine.

Experimental Workflow: Protein Labeling and Analysis

The following diagram illustrates a typical experimental workflow, from labeling a target protein with **5-ROX-SE** to the final spectral analysis.



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Workflow for protein labeling and spectral analysis.

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